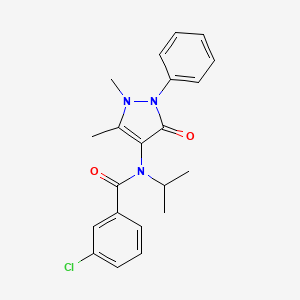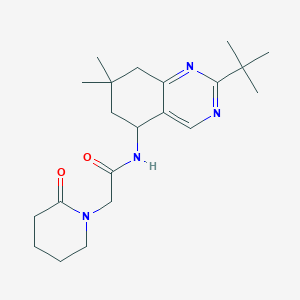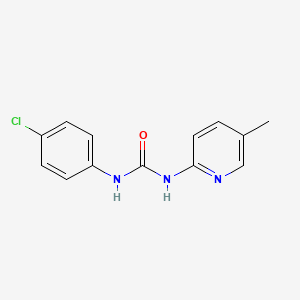![molecular formula C17H14N6O3 B6141248 N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide, also known as QNZ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. QNZ belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The mechanism of action of N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide involves the inhibition of NF-κB activity, which is a key regulator of various cellular processes, including inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, such as cytokines, pathogens, and stress, and plays a critical role in the pathogenesis of various diseases, including cancer and autoimmune disorders. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide inhibits NF-κB activity by binding to the cysteine residue of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and modulation of immune response. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide for lab experiments include its high potency, low toxicity, and selectivity towards cancer cells. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide can also be easily synthesized using a multi-step process, making it readily available for research purposes. However, the limitations of using N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide for lab experiments include its poor solubility in water and its potential to form aggregates, which can affect its bioavailability and activity.
未来方向
For N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide research include the development of more efficient synthesis methods, the identification of new targets and pathways for N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide, and the optimization of N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide formulations for clinical use. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to exhibit synergistic effects with other therapeutic agents, such as chemotherapy drugs and immune checkpoint inhibitors, making it a potential candidate for combination therapy. Additionally, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various autoimmune disorders.
合成方法
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 2-amino-4-methylquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained by reacting the hydrazine intermediate with 4-nitrobenzoyl chloride in the presence of a base.
科学研究应用
N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to exhibit anti-tumor activity by inhibiting the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in tumor growth and progression. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In autoimmune disorders, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various autoimmune diseases. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to suppress the activity of immune cells, such as T cells and B cells, making it a potential therapeutic agent for autoimmune disorders.
In viral infections, N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has been found to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and influenza virus. N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide has also been found to enhance the activity of antiviral drugs, making it a potential adjuvant therapy for viral infections.
属性
IUPAC Name |
N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c1-10-13-4-2-3-5-14(13)20-17(19-10)22-16(18)21-15(24)11-6-8-12(9-7-11)23(25)26/h2-9H,1H3,(H3,18,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLFMJWEUZCEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6141165.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)

![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)

![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)


